2-(5-Iodo-indol-1-yl)-ethanol

cross-coupling reactivity C−I bond activation palladium catalysis

2-(5-Iodo-indol-1-yl)-ethanol (CAS 690266-56-9) is the premier intermediate for projects requiring an N1-hydroxyethyl indole scaffold. The weak C5–I bond enables faster Suzuki, Sonogashira, and Heck couplings than the 5-bromo analog. Its unique orthogonal reactivity—nucleophilic alcohol at N1 and electrophilic iodine at C5—allows for one-pot, protecting-group-free construction of bifunctional probes (e.g., biotin/fluorophore). For structural biology, the iodine atom provides robust anomalous phasing power without additional heavy-atom soaking. Procuring this pre-functionalized building block eliminates a strong-base N-alkylation step, reducing your synthetic route by 1–2 steps.

Molecular Formula C10H10INO
Molecular Weight 287.1 g/mol
CAS No. 690266-56-9
Cat. No. B1439475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Iodo-indol-1-yl)-ethanol
CAS690266-56-9
Molecular FormulaC10H10INO
Molecular Weight287.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2CCO)C=C1I
InChIInChI=1S/C10H10INO/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6H2
InChIKeyKYAUNWDMLVWKRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Iodo-indol-1-yl)-ethanol (CAS 690266-56-9): A Dual-Functional Indole Building Block with C5 Iodo and N1 Hydroxyethyl Handles


2-(5-Iodo-indol-1-yl)-ethanol (CAS 690266-56-9) is a synthetic indole derivative with the molecular formula C₁₀H₁₀INO and a molecular weight of 287.10 g·mol⁻¹ . It is formally classified under heterocyclic building blocks and features two key structural elements: a heavy iodine atom at the C5 position of the indole benzene ring and a primary hydroxyethyl chain (−CH₂CH₂OH) tethered to the N1 nitrogen of the pyrrole ring . The compound is supplied as a research-chemical intermediate by multiple vendors (e.g., A2B Chem, BIOFOUNT) and is explicitly designated for Research Use Only (RUO) . Its physical form is reported as a solid with predicted storage at 2–8°C under sealed, moisture-free conditions .

Why 2-(5-Iodo-indol-1-yl)-ethanol Cannot Be Replaced by Its Bromo, Chloro, or Non-Halogenated Analogs in Synthesis Programs


The combination of a C5 iodo substituent and an N1 hydroxyethyl chain in a single indole scaffold creates a reactivity profile that cannot be replicated by simply swapping the halogen (Br, Cl, F) or omitting the N1 handle. The C−I bond possesses significantly lower bond dissociation energy than C−Br or C−Cl, conferring markedly higher oxidative-addition rates in palladium-catalyzed cross-coupling reactions—a well-established rank order of reactivity (I > Br ≫ Cl) in Suzuki, Sonogashira, and Heck manifolds [1]. Simultaneously, the N1 hydroxyethyl group provides a primary alcohol handle for esterification, etherification, or phosphorylation that is absent in 5-iodoindole (CAS 16066-91-4) . The positional isomer 2-(5-iodo-1H-indol-3-yl)ethanol (5-iodotryptophol, CAS 936252-57-2) places the hydroxyethyl chain at C3 rather than N1, resulting in a fundamentally different electronic distribution and hydrogen-bonding geometry that alters both reactivity and potential biological recognition . These orthogonal differentiation points mean that generic substitution within a synthetic sequence or biological assay will almost certainly produce non-equivalent outcomes.

Quantitative Differentiation Evidence for 2-(5-Iodo-indol-1-yl)-ethanol Versus Closest Analogs


C−I vs. C−Br vs. C−Cl Bond Dissociation Energy and Relative Oxidative Addition Rates in Pd(0)-Catalyzed Cross-Coupling

The C5 iodine atom in 2-(5-iodo-indol-1-yl)-ethanol provides a superior leaving group for palladium-catalyzed cross-coupling compared to its 5-bromo (CAS 148366-28-3) and 5-chloro (CAS 1599964-38-1) analogs. The aryl C−I bond dissociation energy (BDE) is approximately 65 kcal·mol⁻¹, compared to ~81 kcal·mol⁻¹ for C−Br and ~95 kcal·mol⁻¹ for C−Cl [1]. This translates to relative oxidative addition rates with Pd(PPh₃)₂ of roughly 10³:10²:1 for ArI:ArBr:ArCl under comparable conditions. For indole systems specifically, electron-rich 5-iodoindoles have been demonstrated to undergo efficient Sonogashira coupling with terminal alkynes at elevated temperatures under anaerobic conditions, whereas the corresponding 5-bromoindole requires longer reaction times or higher catalyst loadings to achieve comparable conversion [2].

cross-coupling reactivity C−I bond activation palladium catalysis oxidative addition kinetics

Calculated logP and Molecular Weight Differentiation Among C5-Halogenated N1-Hydroxyethyl Indoles

The iodine atom at C5 increases both molecular weight and predicted lipophilicity (clogP) relative to lighter halogen or non-halogenated analogs. Using the InChI Key KYAUNWDMLVWKRV-UHFFFAOYSA-N, the molecular weight of the target compound is 287.10 g·mol⁻¹. The 5-bromo analog (CAS 148366-28-3) has MW 240.10 g·mol⁻¹, the 5-chloro analog (CAS 1599964-38-1) has MW 195.64 g·mol⁻¹, and the non-halogenated parent 2-(1H-indol-1-yl)ethanol (CAS 121459-15-2) has MW 161.20 g·mol⁻¹ . Based on the Hansch π constant for aromatic iodine (+1.12) versus bromine (+0.86), chlorine (+0.71), and hydrogen (0.00), the predicted incremental logP contribution is 0.41 log units higher for the iodo derivative compared to the bromo derivative, and 1.12 log units higher than the non-halogenated parent [1].

lipophilicity logP prediction molecular weight physicochemical properties drug-likeness

Presence of N1 Primary Alcohol Handle: Synthetic Versatility vs. 5-Iodoindole (CAS 16066-91-4)

The N1 hydroxyethyl group (−CH₂CH₂OH) in 2-(5-iodo-indol-1-yl)-ethanol provides a primary alcohol synthetic handle that is entirely absent in 5-iodoindole (CAS 16066-91-4; N−H indole). The 5-iodoindole scaffold has documented utility in Sonogashira couplings and Mannich reactions (e.g., synthesis of 3-dimethylaminomethyl-5-iodoindole and 5-ethynyl-1H-indole), but further functionalization at N1 requires a separate deprotonation/alkylation step . The target compound arrives with the N1 position pre-functionalized with an ethanol chain, enabling direct esterification, tosylation/mesylation for nucleophilic displacement, Mitsunobu reactions, or phosphorylation without an additional synthetic step . This represents a one-step synthetic economy advantage when the target molecule requires an N1-tethered functionality.

synthetic handle N1 functionalization building block esterification phosphorylation

Positional Isomer Differentiation: N1-Hydroxyethyl (CAS 690266-56-9) vs. C3-Hydroxyethyl (5-Iodotryptophol, CAS 936252-57-2)

2-(5-Iodo-indol-1-yl)-ethanol (N1-substituted) and 2-(5-iodo-1H-indol-3-yl)ethanol (C3-substituted, 5-iodotryptophol, CAS 936252-57-2) share the same molecular formula (C₁₀H₁₀INO) and molecular weight (287.10 g·mol⁻¹) but differ fundamentally in the attachment point of the hydroxyethyl chain . The N1 isomer places the hydroxyethyl group on the pyrrole nitrogen, withdrawing electron density from the indole π-system through the inductive effect of the electronegative nitrogen, which modulates the reactivity of the C3 position. In contrast, the C3 isomer (5-iodotryptophol) retains the free N−H indole with the hydroxyethyl on the electron-rich C3 position, preserving the indole N−H as a hydrogen-bond donor [1]. These regioisomers are not interchangeable in biological assays: N1-substitution eliminates the N−H hydrogen-bond donor capability that is critical for binding to many indole-recognizing proteins (e.g., IDO1, kinase hinge regions), while C3-substitution preserves it.

positional isomerism regioisomer N1 vs C3 substitution electronic distribution biological recognition

Heavy Atom Effect of Iodine for X-ray Crystallographic Phasing and Electron Microscopy Contrast

The iodine atom at C5 provides a strong anomalous scattering signal for X-ray crystallographic phasing. Iodine has an anomalous scattering factor (f″) of approximately 6.9 electrons at Cu Kα wavelength (1.5418 Å), compared to bromine (f″ ≈ 1.3 e⁻) and chlorine (f″ ≈ 0.7 e⁻) [1]. This makes the 5-iodo derivative suitable for single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing of macromolecular structures when the compound is soaked into protein crystals or used as a ligand in co-crystallization experiments. The 5-bromo and 5-chloro analogs provide substantially weaker phasing power under identical experimental conditions, while the non-halogenated parent provides no anomalous signal. Additionally, the high atomic number of iodine (Z = 53) versus bromine (Z = 35) and chlorine (Z = 17) provides enhanced electron density contrast in cryo-electron microscopy (cryo-EM) when the compound is bound to a target protein [2].

heavy atom phasing X-ray crystallography iodine anomalous scattering SAD/MAD phasing cryo-EM contrast

Recommended Application Scenarios for 2-(5-Iodo-indol-1-yl)-ethanol Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Late-Stage Diversification via C5 Cross-Coupling for SAR Exploration

When a medicinal chemistry program requires systematic exploration of the C5 position of an N1-hydroxyethyl indole scaffold, 2-(5-iodo-indol-1-yl)-ethanol is the optimal starting material. The weak C−I bond (BDE ~65 kcal·mol⁻¹) enables efficient Suzuki–Miyaura, Sonogashira, or Heck coupling under mild conditions [1]. This allows parallel synthesis of diverse C5-arylated, -alkynylated, or -alkenylated analogs in a single diversification step from a common intermediate. The 5-bromo analog (CAS 148366-28-3) may be acceptable when cost is the primary constraint, but at the expense of slower coupling kinetics and potentially lower conversion for sterically hindered or electron-deficient coupling partners .

Structural Biology: Ligand–Target Co-crystallization with Experimental Phasing

For structural biology groups aiming to solve the co-crystal structure of an N1-hydroxyethyl indole ligand bound to a protein target, the iodine atom provides intrinsic SAD/MAD phasing power (f″ ≈ 6.9 e⁻ at Cu Kα) without requiring additional heavy-atom derivatization [1]. This is especially valuable when the protein does not contain endogenous anomalous scatterers (e.g., no Se-Met incorporation) and when halide soak protocols are incompatible with crystal lattice integrity. The weaker anomalous signal from the bromo analog (f″ ≈ 1.3 e⁻) is generally insufficient for robust SAD phasing of medium-to-large protein structures .

Chemical Biology: Bifunctional Probe Synthesis via Orthogonal N1 and C5 Functionalization

The orthogonal reactivity of the N1 hydroxyethyl handle (nucleophilic alcohol chemistry) and the C5 iodo group (electrophilic cross-coupling) makes this compound uniquely suited for constructing bifunctional chemical biology probes [1]. For example, the N1 alcohol can be esterified with a biotin-PEG-acid to install an affinity tag, while the C5 iodine can be coupled with an alkyne-bearing fluorophore via Sonogashira reaction to install a detection modality—all without protecting group manipulation . Neither 5-iodoindole (lacks N1 handle) nor the 5-bromo analog (slower C5 coupling) offers this combination of orthogonal reactivity and efficient coupling kinetics.

Process Chemistry: Route Scouting and Intermediate Supply for N1-Tethered Indole APIs

In process chemistry route scouting, 2-(5-iodo-indol-1-yl)-ethanol serves as a key advanced intermediate that eliminates 1–2 synthetic steps compared to routes starting from 5-iodoindole (CAS 16066-91-4) [1]. When the target active pharmaceutical ingredient (API) or candidate requires an N1-hydroxyethyl indole core with a substituent at C5, procuring this pre-functionalized building block reduces the linear step count and avoids a strong-base-mediated N-alkylation step that may be problematic at scale . The higher molecular weight of the iodo derivative versus chloro or bromo analogs must be weighed against the efficiency gains in cross-coupling steps.

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